Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl-

Description

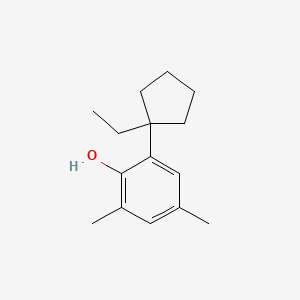

Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- (IUPAC name) is a substituted phenolic compound characterized by a cycloaliphatic 1-ethylcyclopentyl group at the 2-position and methyl groups at the 4- and 6-positions. The ethylcyclopentyl group introduces steric hindrance and hydrophobicity, which may enhance thermal stability and reduce volatility compared to simpler alkyl-substituted phenols .

Properties

CAS No. |

64924-66-9 |

|---|---|

Molecular Formula |

C15H22O |

Molecular Weight |

218.33 g/mol |

IUPAC Name |

2-(1-ethylcyclopentyl)-4,6-dimethylphenol |

InChI |

InChI=1S/C15H22O/c1-4-15(7-5-6-8-15)13-10-11(2)9-12(3)14(13)16/h9-10,16H,4-8H2,1-3H3 |

InChI Key |

JEDRDNRBDGFAHS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCC1)C2=CC(=CC(=C2O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenols can be achieved through various methods, including:

Fries Rearrangement: This involves the rearrangement of phenolic esters to hydroxyaryl ketones using Lewis acids.

Bamberger Rearrangement: This method involves the rearrangement of N-phenylhydroxylamines to para-aminophenols.

Hydrolysis of Phenolic Esters or Ethers: This method involves the hydrolysis of phenolic esters or ethers to yield phenols.

Reduction of Quinones: Quinones can be reduced to phenols using reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of phenols often involves the Hock Process , where cumene (isopropylbenzene) is oxidized to cumene hydroperoxide, which is then cleaved to produce phenol and acetone .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- undergoes various chemical reactions, including:

Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Phenols can be reduced to cyclohexanols using hydrogenation.

Substitution: Electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation can occur on the phenol ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C)

Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, sulfuric acid (H₂SO₄) for sulfonation

Major Products

Oxidation: Quinones

Reduction: Cyclohexanols

Substitution: Nitro, halo, and sulfonyl derivatives of phenol

Scientific Research Applications

Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- has various applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- involves its interaction with various molecular targets and pathways. Phenols generally exert their effects through:

Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.

Oxidative Stress: Phenols can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

Enzyme Inhibition: Phenols can inhibit enzymes by binding to their active sites, affecting metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares the target compound with key structural analogues, emphasizing substituent effects:

Substituent Impact Analysis:

- Hydrophobicity: Cycloaliphatic substituents (e.g., ethylcyclopentyl) enhance hydrophobicity compared to aromatic or short-chain alkyl groups, favoring use in non-polar polymer matrices .

- Electron-Donating Effects: Methyl and alkyl groups at the para and ortho positions stabilize the phenolic -OH group, enhancing radical-scavenging capabilities critical for antioxidant activity .

Physical and Chemical Properties

Key physical properties of selected analogues (data inferred from ):

The target compound’s ethylcyclopentyl group likely increases its melting and boiling points relative to 2,6-dimethylphenol due to enhanced molecular weight and rigidity. Its solubility is expected to be lower than linear alkyl-substituted phenols, aligning with trends observed in tert-butyl analogues .

Application-Specific Performance

- Antioxidant Efficiency: tert-Butyl-substituted phenols (e.g., 2,4-Dimethyl-6-tert-butylphenol) are widely used in coatings and polyolefins due to their balance of stability and compatibility . Bulkier substituents (e.g., ethylcyclopentyl) may offer superior longevity in harsh environments but could reduce compatibility with certain polymers, necessitating formulation adjustments .

- Ethylcyclopentyl and tert-butyl groups are less studied than BPA but may offer safer profiles due to reduced aromaticity and metabolic persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.